Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate is a chemical compound with the molecular formula C9H14N2O2S It is known for its unique structure, which includes a thiazole ring, an aminomethyl group, and an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the thiazole ring are reacted together.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: A compound with a similar aminomethyl group but lacking the thiazole ring.
Thiazoleacetic acid derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate is unique due to its combination of a thiazole ring, aminomethyl group, and ester linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Biological Activity
Propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazole moiety, which is known for various pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H16N2O2S
- Molecular Weight : 228.31 g/mol
This compound features a thiazole ring substituted with an aminomethyl group and an acetate moiety, contributing to its biological activity.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazoles can inhibit the growth of various pathogens due to their ability to interfere with microbial metabolism and cell wall synthesis .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. A study highlighted that thiazole-based compounds possess cytotoxic effects against several cancer cell lines. The presence of specific substituents on the thiazole ring can enhance this activity. For example, compounds with electron-donating groups at particular positions on the phenyl ring showed improved efficacy against human glioblastoma and melanoma cells .
Table 1: Summary of Anticancer Activity
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 1.61 ± 1.92 | Bcl-2 Jurkat |
Compound B | 1.98 ± 1.22 | A-431 |
This compound | TBD | TBD |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have also been documented. Certain thiazoles demonstrated protective effects in animal models of seizures, suggesting their potential as therapeutic agents in epilepsy treatment . The mechanism often involves modulation of neurotransmitter systems or ion channels.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antitumor Activity : A compound structurally related to the target compound showed significant inhibition of tumor growth in vitro and in vivo models. The study utilized a variety of cancer cell lines to assess cytotoxicity and found that modifications on the thiazole ring significantly affected the potency .
- Antimicrobial Efficacy : Another study reported that a related thiazole derivative exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the thiazole moiety in enhancing antimicrobial action .
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
propan-2-yl 2-[2-(aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C10H16N2O2S/c1-6(2)14-10(13)4-8-7(3)12-9(5-11)15-8/h6H,4-5,11H2,1-3H3 |
InChI Key |
BXGALEWBDRUFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)CC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.